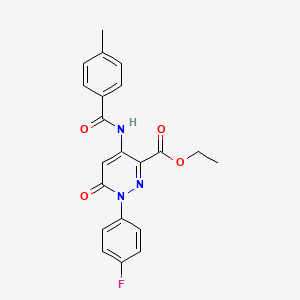
2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a chemical compound that has gained significant attention in scientific research. It is a potent and selective antagonist of the serotonin 5-HT2C receptor, which plays a crucial role in regulating mood, appetite, and other physiological functions.
Scientific Research Applications
Overview
2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride is a compound of interest within various fields of scientific research. However, specific studies directly addressing this compound's applications are scarce in the scientific literature. Instead, to understand its potential applications, we can look into research on related furan and piperazine derivatives and their significance in various domains.
Furan Derivatives in Biomass Conversion
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal in converting biomass into valuable chemicals and fuels. Research by James et al. (2010) discusses the chemical conversion processes from carbohydrate biomass feedstocks to HMF, a key biorefining intermediate. This pathway highlights the relevance of furan derivatives in sustainable chemistry, offering insights into the potential utility of compounds like 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride in green chemistry applications (James et al., 2010).
Piperazine Derivatives in Medicinal Chemistry
Piperazine rings are essential in designing drugs with various therapeutic uses. Rathi et al. (2016) provide an extensive review of piperazine compounds patented for therapeutic uses, including CNS agents, anticancer, cardio-protective agents, and more. The review underlines the versatility of piperazine as a scaffold in drug development, suggesting that compounds featuring piperazine structures, such as 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride, could have significant pharmacological potential (Rathi et al., 2016).
Environmental Impact and Remediation
The study by Husain and Husain (2007) on the treatment of organic pollutants using oxidoreductive enzymes and redox mediators outlines the potential for using complex organic compounds in environmental remediation. Although this research does not directly mention 2-(4-(2,5-Difluorobenzyl)piperazin-1-yl)-1-(furan-2-yl)ethanol dihydrochloride, it suggests a framework where similar compounds could be studied for their efficacy in breaking down persistent organic pollutants (Husain & Husain, 2007).
properties
IUPAC Name |
2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-1-(furan-2-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O2.2ClH/c18-14-3-4-15(19)13(10-14)11-20-5-7-21(8-6-20)12-16(22)17-2-1-9-23-17;;/h1-4,9-10,16,22H,5-8,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUYGOISBRNHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)F)F)CC(C3=CC=CO3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2562782.png)
![Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B2562786.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide](/img/structure/B2562790.png)
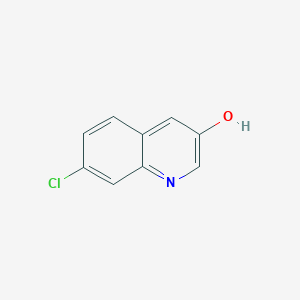
![9-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2562792.png)
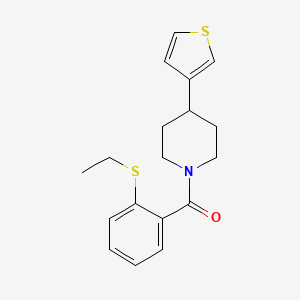
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2562795.png)
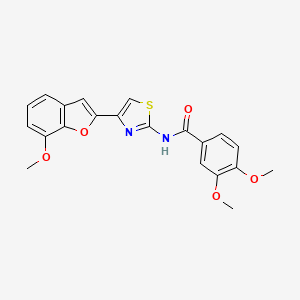
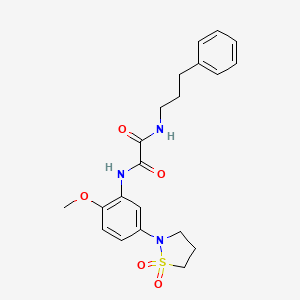


![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2562801.png)
